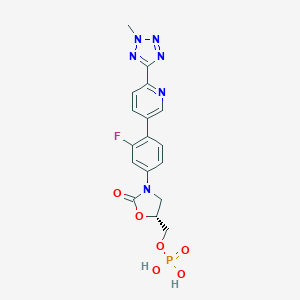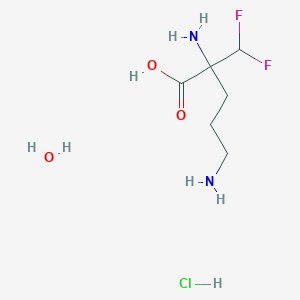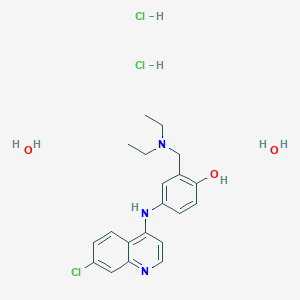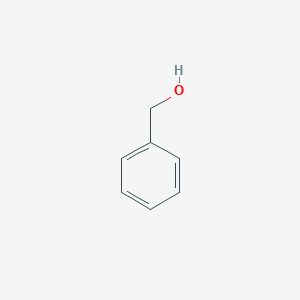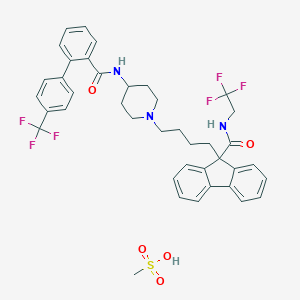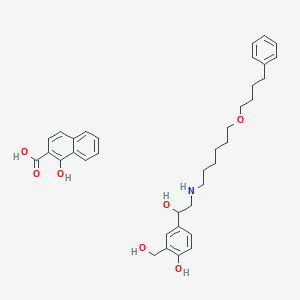
Meclofenamat-Natrium
Übersicht
Beschreibung
Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . It is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs and was approved by the US FDA in 1980 .
Wissenschaftliche Forschungsanwendungen
Meclofenamate sodium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of meclofenamate sodium involves the inhibition of cyclooxygenase enzymes, which prevents the formation of prostaglandins. This inhibition reduces inflammation, pain, and fever . Meclofenamate sodium also competes for binding at the prostaglandin receptor site, further reducing the effects of prostaglandins .
Safety and Hazards
Meclofenamate sodium can increase the risk of fatal heart attack or stroke, even if there are no risk factors. It should not be used just before or after heart bypass surgery (coronary artery bypass graft, or CABG). Meclofenamate sodium may also cause stomach or intestinal bleeding, which can be fatal .
Zukünftige Richtungen
For the relief of mild to moderate pain, for the treatment of primary dysmenorrhea and for the treatment of idiopathic heavy menstrual blood loss, meclofenamate sodium is used. Also for relief of the signs and symptoms of acute and chronic rheumatoid arthritis and osteoarthritis . For certain conditions (such as arthritis), it may take up to 3 weeks of taking this drug regularly until you get the full benefit .
Biochemische Analyse
Biochemical Properties
Meclofenamate Sodium is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs . It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . This interaction with the COX enzymes is crucial to its biochemical role.
Cellular Effects
Meclofenamate Sodium exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways. By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever in the body .
Molecular Mechanism
The molecular mechanism of action of Meclofenamate Sodium involves its binding interactions with the COX enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Meclofenamate Sodium are observed over time. It is noted for its stability, with its effects typically becoming apparent within a few hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of Meclofenamate Sodium vary with different dosages. While effective in reducing inflammation and pain at lower doses, higher doses may lead to gastrointestinal side effects .
Metabolic Pathways
Meclofenamate Sodium is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes. By inhibiting these enzymes, it affects the production of prostaglandins .
Transport and Distribution
Meclofenamate Sodium is distributed throughout the body after oral administration. It is highly protein-bound, which influences its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Meclofenamate Sodium is not specific to any particular organelle. Its primary site of action is at the COX enzymes, which are located in various cell types throughout the body .
Vorbereitungsmethoden
Meclofenamate sodium is synthesized through a series of chemical reactions starting from 2,6-dichloroaniline. The synthetic route involves the following steps:
Nitration: 2,6-dichloroaniline is nitrated to form 2,6-dichloro-3-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 2,6-dichloro-3-aminophenylamine.
Acylation: The amino group is then acylated with anthranilic acid to form meclofenamic acid.
Neutralization: Meclofenamic acid is neutralized with sodium hydroxide to produce meclofenamate sodium.
Analyse Chemischer Reaktionen
Meclofenamate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating groups on the aromatic ring.
Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .
Vergleich Mit ähnlichen Verbindungen
Meclofenamate sodium is similar to other anthranilic acid derivatives, such as:
- Mefenamic acid
- Flufenamic acid
- Niflumic acid
- Tolfenamic acid
Compared to these compounds, meclofenamate sodium has a higher rate of gastrointestinal side effects, which limits its use in humans . it has been found to be beneficial in the treatment of chronic musculoskeletal diseases in horses .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Meclofenamate sodium involves the esterification of 2,3-dichlorophenylacetic acid with methanol, followed by the reaction of the resulting methyl ester with sodium hydroxide to form Meclofenamic acid. Finally, Meclofenamic acid is converted to Meclofenamate sodium by reacting it with sodium hydroxide.", "Starting Materials": [ "2,3-dichlorophenylacetic acid", "Methanol", "Sodium hydroxide" ], "Reaction": [ "Step 1: Esterification of 2,3-dichlorophenylacetic acid with methanol using a catalytic amount of sulfuric acid.", "Step 2: Neutralization of the reaction mixture with sodium hydroxide to obtain the methyl ester of Meclofenamic acid.", "Step 3: Hydrolysis of the methyl ester with sodium hydroxide to yield Meclofenamic acid.", "Step 4: Conversion of Meclofenamic acid to Meclofenamate sodium by reacting it with sodium hydroxide." ] } | |
CAS-Nummer |
6385-02-0 |
Molekularformel |
C14H11Cl2NNaO2 |
Molekulargewicht |
319.1 g/mol |
IUPAC-Name |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19); |
InChI-Schlüssel |
MFQMZIAYWCPXGM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
6385-02-0 |
Piktogramme |
Irritant |
Reinheit |
> 98% |
Löslichkeit |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonyme |
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate Meclofenamate Meclofenamate Sodium Meclofenamate Sodium Anhydrous Meclofenamate Sodium Monohydrate Meclofenamate, Sodium Meclofenamic Acid Meclomen Sodium Meclofenamate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



